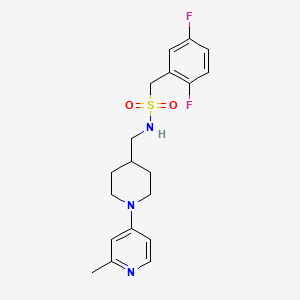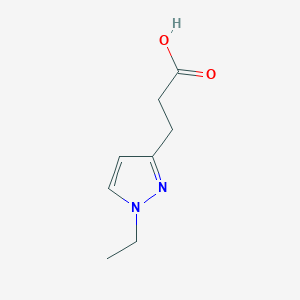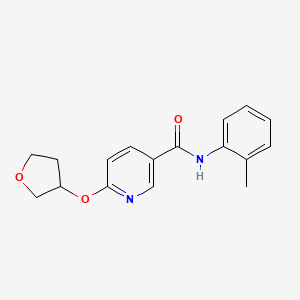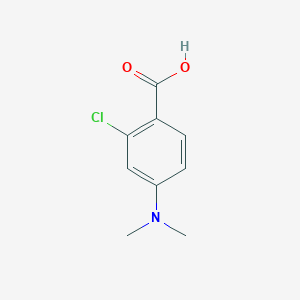
4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile, also known as PDPC, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. PDPC is a nitrogen-containing heterocyclic compound that belongs to the pyrimidine family. It has a molecular weight of 365.45 g/mol and a chemical formula of C23H26N6.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Pyrimidine derivatives have been synthesized through one-pot, multi-component reactions or specific catalyzed reactions, showcasing their versatility as building blocks for various chemical transformations (Rostamizadeh et al., 2013). These compounds have been evaluated for their antibacterial activity, indicating their potential as antimicrobial agents.
- A comprehensive study on the synthesis of fused pyridine and pyrimidine derivatives revealed their potential for various applications, including their role in drug discovery and development (Al-Issa, 2012). These compounds have shown a range of biological activities, underscoring their importance in medicinal chemistry.
- Structural, electronic, and optical properties of thiopyrimidine derivatives have been explored, demonstrating the significant potential of pyrimidine derivatives in medicine and nonlinear optics (NLO) fields (Hussain et al., 2020). This includes their application in high-technology optoelectronic devices.
Antimicrobial and Antitubercular Applications
- The synthesis and evaluation of novel pyrimidine derivatives for antimicrobial and antitubercular activities have been extensively studied, with some derivatives exhibiting pronounced activity against various bacterial and fungal strains, including Mycobacterium tuberculosis (Kamdar et al., 2011). This highlights the potential of pyrimidine derivatives in developing new therapeutic agents for infectious diseases.
Application in Drug Discovery and Development
- Novel pyrimidine carbonitrile derivatives have been synthesized and characterized for their antimicrobial activity, showing potential as new antimicrobial agents (Bhat & Begum, 2021). These studies contribute to the ongoing search for new drugs with improved efficacy and safety profiles.
Innovative Synthetic Routes and Chemical Properties
- Innovative synthetic routes have been developed for the synthesis of pyrimidine derivatives, demonstrating their utility in creating a wide range of structurally diverse compounds (Abdel-ghany et al., 2016). These methods provide new pathways for the development of compounds with potential pharmacological activities.
Eigenschaften
IUPAC Name |
4-phenyl-2,6-dipyrrolidin-1-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c20-14-16-17(15-8-2-1-3-9-15)21-19(24-12-6-7-13-24)22-18(16)23-10-4-5-11-23/h1-3,8-9H,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMLMOEKVATPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

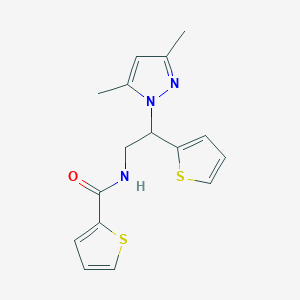
![7-(4-benzylpiperidin-1-yl)-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2705366.png)
![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2705369.png)
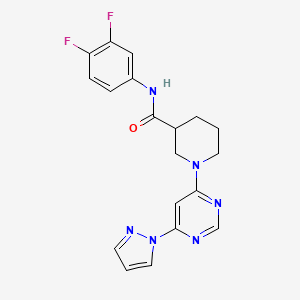
![N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2705371.png)
![{6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)
